molecular formula C12H10ClN3 B1463089 4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine CAS No. 1159814-85-3

4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine

Cat. No. B1463089
CAS RN: 1159814-85-3
M. Wt: 231.68 g/mol
InChI Key: CSEIVWJAOLPDPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine” includes a chlorine atom, a cyclopropyl group, and a pyridin-3-yl group attached to the pyrimidine ring.

Scientific Research Applications

Nonlinear Optical (NLO) Properties

The pyrimidine ring is notably prevalent in nature, present in both DNA and RNA as nitrogenous bases. Derivatives of pyrimidine, particularly those related to thiopyrimidines, have garnered attention for their promising applications in medicine and nonlinear optics (NLO). A comprehensive study on phenyl pyrimidine derivatives, focusing on their NLO characteristics, was conducted. The study leveraged Density Functional Theory (DFT) to ascertain various molecular and electronic parameters. This thorough examination established that these derivatives demonstrate significant NLO properties, making them valuable in high-tech optoelectronic applications (Hussain et al., 2020).

Synthesis and Characterization

The realm of pyrimidine derivatives is extensive, with these compounds holding substantial prominence across various applications. A specific focus on the synthesis and characterization of particular pyrimidine derivatives, namely 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, was highlighted. These derivatives were synthesized through a one-pot synthesis method, employing a process known as the Biginelli reaction. Comprehensive characterization through techniques like IR, 1H NMR, and mass spectroscopy was performed, ensuring a detailed understanding of these compounds (Rathod & Solanki, 2018).

Pharmacological Aspects

Pyrimidine, an aromatic heterocyclic organic compound, has been synthesized primarily through the "Principal Synthesis" method. This synthesis involves the cyclization of beta-dicarbonyl compounds with N-C-N compounds. The derivatives of pyrimidine have been recognized for their multifaceted pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. This comprehensive overview underscores the versatility and potential of pyrimidine derivatives in therapeutic applications (Verma et al., 2020).

Application in Organic Light-Emitting Diodes (OLEDs)

Research focused on the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). These complexes exhibited promising photophysical properties, making them suitable for use in high-performance sky-blue- and white-emitting OLEDs. This study underscores the potential of pyrimidine derivatives in advancing OLED technology (Chang et al., 2013).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEIVWJAOLPDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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